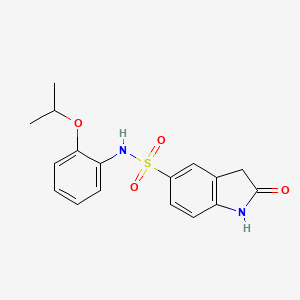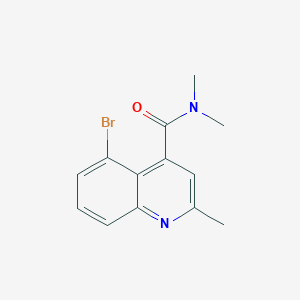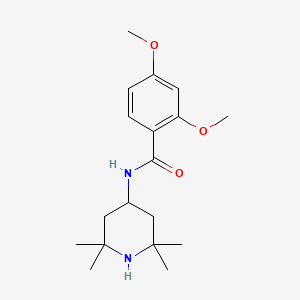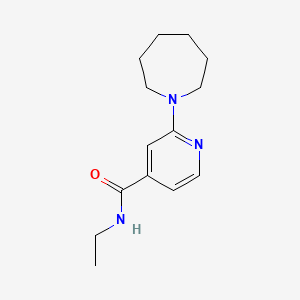![molecular formula C14H21ClN2O B7629336 [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known for its potent psychoactive effects, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用机制
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of downstream signaling pathways, which can lead to various physiological effects. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been shown to have potent psychoactive effects, including euphoria, sedation, and hallucinations. This compound has also been shown to have analgesic effects, which may be mediated by the activation of the CB1 receptor. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has also been shown to have anxiolytic effects, which may be mediated by the activation of the CB2 receptor.
实验室实验的优点和局限性
One of the advantages of using [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride in scientific research is its potent psychoactive effects, which can be used to study the endocannabinoid system and its role in various physiological processes. However, the use of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride in lab experiments is limited by its potential for abuse and dependence. This compound should be handled with caution and used only in controlled laboratory settings.
未来方向
There are several future directions for the study of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride. One area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer psychoactive effects and fewer side effects. Another area of research is the study of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Finally, the study of the pharmacokinetics and pharmacodynamics of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride may help to optimize its use in scientific research.
合成方法
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride is synthesized by the reaction of 3-methylphenylmagnesium bromide with 2-(aminomethyl)piperidine in the presence of palladium(II) acetate and triphenylphosphine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been used in various scientific studies to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to have potent agonistic activity at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been used to study the effects of cannabinoid receptor activation on pain, anxiety, and other physiological processes.
属性
IUPAC Name |
[2-(aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-5-4-6-12(9-11)14(17)16-8-3-2-7-13(16)10-15;/h4-6,9,13H,2-3,7-8,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJIGNNZDYHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)





![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)
